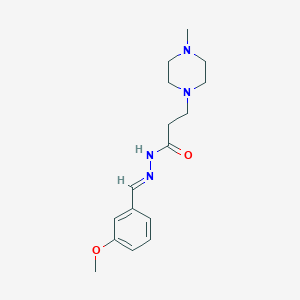![molecular formula C15H25N5O2S B5594554 N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5594554.png)
N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide and related compounds typically involves multi-step chemical reactions. A straightforward synthesis approach involves two-component condensation of aminoazoles and N,N-dialkyl(cinnamoyl)methanesulfonamides, offering a route to obtain 5-sulfonamidomethyl substituted 4,7-dihydroazolo[1,5-a]pyrimidines. This process uses DMF as a solvent at reflux conditions, starting from readily available ketosulfonamides and aldehydes or esters through lithiation or Claisen condensation reactions (Shvets et al., 2020).
Molecular Structure Analysis
The molecular structure of N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives has been elucidated using various spectroscopic techniques, including NMR, mass spectrometry, and elemental analysis. These techniques confirm the presence of the triazolo[1,5-a]pyrimidine core and the sulfonamide functionality, which are key features of these compounds (Shvets et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide and its derivatives often include condensation, cyclization, and substitution reactions. These reactions can lead to a variety of structural modifications and the introduction of different functional groups, significantly affecting the chemical properties of the resulting compounds. For instance, sulfonylation and oxidation steps are crucial for synthesizing certain sulfonamide derivatives, indicating the versatility and reactivity of the triazolo[1,5-a]pyrimidine scaffold (Chernyshev et al., 2007).
Physical Properties Analysis
The physical properties of N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives, such as solubility, melting points, and crystalline structure, are influenced by their molecular structure. The presence of different substituents and functional groups can lead to variations in these properties, which are important for the compound's application and handling. Detailed studies on specific derivatives reveal insights into how structural changes affect physical properties (Katritzky et al., 1987).
Applications De Recherche Scientifique
Synthesis and Structural Studies
Research has focused on the synthesis and structural characterization of these compounds, highlighting their potential in creating novel chemical entities. For instance, the development of new synthesis methods for [1,2,4]triazolo[1,5-a]pyrimidine derivatives has provided insights into their chemical properties and potential applications in various fields, including material science and chemical synthesis (Yamazaki, 1981; Ren et al., 2000).
Antimicrobial Activity
Some derivatives of N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide have been evaluated for their antimicrobial properties. Studies have shown that certain sulfonamide and sulfinyl derivatives exhibit significant activity against various microbial strains, suggesting their potential in developing new antimicrobial agents (Abdel-Motaal & Raslan, 2014).
Herbicidal Applications
The compound and its related derivatives have shown effectiveness as herbicides, indicating their potential in agricultural applications. For example, research into triazolopyrimidinesulfonamide and its herbicidal activity has demonstrated the ability to control weed growth, providing a foundation for developing new herbicides (Shen De-long, 2005).
Anticancer Research
Investigations into the anticancer potential of platinum(IV) complexes with triazolopyrimidine derivatives, including those related to N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide, have shown promising in vitro antiproliferative activity against various cancer cell lines. This research opens up new avenues for the development of cancer therapies (Łakomska et al., 2008).
Selective Herbicidal Activity Mechanisms
Studies on the mechanisms underlying the selective herbicidal activity of triazolopyrimidines, including N,N-diisobutyl-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide derivatives, have highlighted the importance of uptake and metabolism in determining their selectivity among different plant species. This research provides valuable insights for designing more effective and selective herbicides (Hodges et al., 1990).
Propriétés
IUPAC Name |
5,7-dimethyl-N,N-bis(2-methylpropyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O2S/c1-10(2)8-19(9-11(3)4)23(21,22)15-17-14-16-12(5)7-13(6)20(14)18-15/h7,10-11H,8-9H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQXVYJFUDCUINS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)S(=O)(=O)N(CC(C)C)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1,3-dihydro-2H-isoindol-2-ylcarbonyl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5594471.png)

![2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B5594482.png)

![cis-4-({4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)cyclohexanol](/img/structure/B5594487.png)
![2-{[2-(2-thienyl)-1H-indol-3-yl]thio}acetohydrazide](/img/structure/B5594498.png)
![2-(2,5-dimethoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5594506.png)
![9-(2-methoxyethyl)-1-methyl-4-(9H-purin-6-yl)-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5594519.png)
![{(1R)-1-[(ethylthio)methyl]-2-[4-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5594527.png)
![N-{4-[acetyl(methyl)amino]phenyl}-4-morpholinecarboxamide](/img/structure/B5594535.png)
![1-[4-(1,3-benzodioxol-5-yl)benzyl]-1H-imidazole](/img/structure/B5594550.png)

![5-[(4-chlorophenoxy)methyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5594574.png)
![2-(3-methylbutyl)-8-[(4-methyl-3-pyridinyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5594578.png)